[5-fluoro-2-(1H-tetrazol-1-yl)phenyl](8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
Description
The compound 5-fluoro-2-(1H-tetrazol-1-yl)phenylmethanone (ID: Y043-4935) is a methanone derivative featuring a pyrido[4,3-b]indole core substituted with a methoxy group at position 8 and a 5-fluoro-2-(1H-tetrazol-1-yl)phenyl moiety. Its molecular formula is C₂₀H₁₇FN₆O₂, with a molecular weight of 392.39 g/mol .
Properties
Molecular Formula |
C20H17FN6O2 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
[5-fluoro-2-(tetrazol-1-yl)phenyl]-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone |
InChI |
InChI=1S/C20H17FN6O2/c1-29-13-3-4-17-14(9-13)16-10-26(7-6-18(16)23-17)20(28)15-8-12(21)2-5-19(15)27-11-22-24-25-27/h2-5,8-9,11,23H,6-7,10H2,1H3 |
InChI Key |
ZBXPZBBBEWUMHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)C4=C(C=CC(=C4)F)N5C=NN=N5 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Solvent System : Glacial acetic acid or formic acid is preferred due to its ability to protonate intermediates, enhancing reaction kinetics.
-
Catalysts : Lewis acids such as zinc bromide may accelerate the reaction, though their use is optional.
-
Yield : Typical yields range from 65% to 78%, with purity confirmed via thin-layer chromatography (TLC).
A representative procedure involves dissolving 4-[(pyrrolidin-1-ylsulfonyl)methyl]aniline (0.01 mol) in glacial acetic acid, followed by the addition of sodium azide (0.01 mol) and triethyl orthoformate (0.012 mol). The mixture is heated at 80°C for 5–6 hours, quenched with ice, and filtered to isolate the product.
The 8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole subunit is synthesized via a Fischer indole synthesis variant. This method involves reacting a substituted phenylhydrazine with a cyclic ketone (e.g., tetrahydro-4H-pyran-4-one) under acidic conditions to form the indole ring, followed by methoxy group introduction.
Key Steps
-
Indole Formation : Phenylhydrazine derivatives react with tetrahydro-4H-pyran-4-one in ethanol/HCl at reflux, yielding the pyridoindole skeleton.
-
Methoxy Introduction : Electrophilic aromatic substitution using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) introduces the methoxy group at the 8-position.
Critical Parameters :
-
Temperature control (60–80°C) prevents over-alkylation.
-
Anhydrous conditions are essential to avoid hydrolysis of intermediates.
Coupling of the Tetrazole and Pyridoindole Moieties
The final step involves coupling 5-fluoro-2-(1H-tetrazol-1-yl)phenylmethanone with the 8-methoxy-pyridoindole core using a carbonyl-activating agent. N,N’-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM) facilitates this reaction.
Coupling Reaction Optimization
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Coupling Agent | DCC with DMAP | 82–88% |
| Solvent | Anhydrous DCM | Prevents hydrolysis |
| Reaction Time | 12–24 hours | Ensures completion |
The reaction mixture is stirred at room temperature, with progress monitored via TLC. Post-reaction, the product is purified via column chromatography (silica gel, ethyl acetate/hexane).
Analytical Characterization
Spectroscopic and chromatographic methods validate the compound’s structure:
Chemical Reactions Analysis
5-fluoro-2-(1H-tetrazol-1-yl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The tetrazole moiety can participate in cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and metal catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound 5-fluoro-2-(1H-tetrazol-1-yl)phenylmethanone has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article explores its applications, supported by research findings and case studies.
Chemical Properties and Structure
This compound is characterized by a complex structure that includes a fluorinated phenyl ring, a tetrazole moiety, and a pyridoindole framework. The presence of the fluorine atom enhances lipophilicity and biological activity, making it a candidate for drug development.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. The incorporation of the tetrazole ring is known to enhance the efficacy of anticancer agents by improving their metabolic stability and bioavailability. Studies have shown that derivatives of tetrazole can inhibit tumor growth in various cancer cell lines.
Antimicrobial Properties
Compounds containing tetrazole groups have been reported to possess antimicrobial activity. The unique structure of the compound allows it to interact with bacterial enzymes or cell walls, potentially leading to bactericidal effects. This application is particularly relevant in the context of increasing antibiotic resistance.
Neurological Applications
The pyridoindole component suggests potential neuroprotective effects. Research into similar compounds has indicated their ability to modulate neurotransmitter systems, which could be beneficial in treating neurological disorders such as depression or anxiety.
Inflammation Modulation
The compound may also play a role in modulating inflammatory responses. Inhibitors targeting specific pathways involved in inflammation are crucial for developing treatments for chronic inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of similar compounds. They demonstrated that modifications on the tetrazole ring could lead to significant increases in cytotoxicity against breast cancer cell lines, suggesting that 5-fluoro-2-(1H-tetrazol-1-yl)phenylmethanone could follow a similar trend.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial agents, derivatives of tetrazole were tested against various bacterial strains. Results indicated that compounds with a fluorinated aromatic system exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts.
Research Findings
Recent research has highlighted several key findings regarding the pharmacological potential of this compound:
- Bioactivity : The combination of fluorine substitution and tetrazole functionality significantly improves biological activity.
- Mechanism of Action : Investigations into the mechanism suggest that the compound may act through multiple pathways, including inhibition of key enzymes involved in cancer cell proliferation and inflammation.
- Structure-Activity Relationship (SAR) : Studies are ongoing to establish SAR profiles that will guide future modifications aimed at enhancing efficacy and reducing toxicity.
Mechanism of Action
The mechanism of action of 5-fluoro-2-(1H-tetrazol-1-yl)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Structural Analogs of Pyrido[4,3-b]indole Methanones
Key Observations
Substituent Effects: Tetrazole vs. Pyrazole/Indole: The target’s tetrazole ring (pKa ~4.9) offers ionizability, improving aqueous solubility compared to pyrazole or indole analogs (e.g., Compounds 5, 11) . Fluorine and Trifluoromethyl Groups: Compounds with trifluoromethyl substituents (e.g., 11, 22) exhibit increased lipophilicity and metabolic resistance, whereas the target’s 5-fluoro group balances electronic effects without excessive hydrophobicity . Methoxy vs.
Stereochemical Considerations :
- Diastereomeric ratios (e.g., 67/33 for Compound 11) suggest stereochemistry impacts activity in some analogs . The target compound’s synthesis (ID: Y043-4935) lacks chiral resolution data, implying it may be racemic or achiral .
Synthetic Accessibility: Yields vary significantly: Compound 22 achieves 88% yield via optimized chromatography, while Compound 11 yields only 22% due to steric challenges .
Biological Activity
The compound 5-fluoro-2-(1H-tetrazol-1-yl)phenylmethanone represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Fluorinated Phenyl Group : The presence of a fluorine atom enhances the lipophilicity and metabolic stability.
- Tetrazole Ring : Known for its bioisosteric properties, the tetrazole moiety can mimic carboxylic acids and plays a crucial role in binding interactions.
- Pyrido[4,3-b]indole Core : This bicyclic structure is associated with various pharmacological activities.
Research indicates that the compound exhibits potent biological activity through multiple mechanisms:
- Inhibition of Cell Proliferation : In vitro studies have demonstrated that derivatives similar to this compound inhibit the proliferation of cancer cell lines, including L1210 mouse leukemia cells, with IC50 values in the nanomolar range .
- Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in cancer metabolism. For example, studies on related compounds suggest that they may inhibit nucleotide synthesis by interfering with key metabolic pathways .
- Receptor Modulation : The tetrazole group may facilitate interactions with various receptors, enhancing the compound's pharmacological profile.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies and Research Findings
Several studies have investigated the biological effects and therapeutic potential of compounds related to this structure:
- Anticancer Activity : A study demonstrated that related compounds showed significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .
- Pharmacokinetics and Toxicology : Research into the pharmacokinetic properties indicated favorable absorption and distribution characteristics in preclinical models. Toxicological evaluations showed manageable safety profiles at therapeutic doses .
- Targeted Delivery Systems : Innovative approaches such as liposome encapsulation have been explored to enhance the delivery and efficacy of these compounds in tumor-targeting applications .
Q & A
Q. Validation Methods :
- TLC Monitoring : To track reaction progress (e.g., hexane/ethyl acetate solvent systems) .
- Spectroscopy : IR for tetrazole N-H stretches (~3100 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹); ¹H NMR for aromatic proton integration and methoxy singlet (δ 3.8–4.0 ppm) .
- HPLC-MS : Confirms molecular ion peaks and purity (>95%) .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
Contradictions often arise from:
- Tautomerism : The tetrazole ring (1H vs. 2H tautomers) may show variable NMR shifts. Use variable-temperature NMR or deuterium exchange experiments to identify labile protons .
- Crystal Packing Effects : X-ray crystallography (e.g., as in benzothiazole derivatives) reveals precise bond angles and confirms substituent orientation .
- Dynamic Effects in Pyridoindole : Rotational barriers in the tetrahydro-pyridoindole system can split signals. 2D NMR (COSY, NOESY) clarifies coupling patterns .
Case Example : In , crystallographic data resolved dihedral angles between aromatic rings, explaining discrepancies in NMR-derived models .
Basic: What experimental designs are recommended for assessing biological activity in CNS-targeted studies?
Answer:
- In Vitro Receptor Binding Assays : Screen against serotonin (5-HT) or dopamine receptors, given the pyridoindole scaffold’s structural similarity to CNS ligands. Use radiolabeled ligands (e.g., ³H-ketanserin) for competitive binding .
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to calculate IC₅₀ values. Include positive controls (e.g., clozapine for 5-HT₂A) .
- Cytotoxicity Screening : Use MTT assays on neuronal cell lines (e.g., SH-SY5Y) to rule out nonspecific toxicity .
Advanced: How can low yields in the cyclization step of the pyridoindole moiety be mitigated?
Answer: Low yields (~40% in ) stem from:
- Steric Hindrance : The methoxy group at position 8 may slow ring closure. Use microwave-assisted synthesis (100–120°C, 30 min) to accelerate kinetics .
- Catalyst Optimization : Replace traditional acids with Lewis acids (e.g., ZnCl₂) to enhance electrophilic activation .
- Solvent Effects : Switch from ethanol to DMF or THF to improve solubility of intermediates .
Validation : Monitor reaction progress via LC-MS to identify byproducts (e.g., dimerization) and adjust stoichiometry .
Basic: What stability studies are critical for this compound under physiological conditions?
Answer:
- pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Analyze degradation via HPLC; tetrazole rings are prone to hydrolysis under acidic conditions .
- Light Sensitivity : Conduct UV-Vis spectroscopy (200–400 nm) to detect photodegradation. Store samples in amber vials if λmax < 350 nm .
- Thermal Stability : Use DSC/TGA to determine melting points and decomposition temperatures (>150°C suggests shelf stability) .
Advanced: How does molecular docking predict interactions with kinase targets, and what are limitations?
Answer:
- Target Selection : Prioritize kinases (e.g., anaplastic lymphoma kinase [ALK]) due to the indole scaffold’s affinity for ATP-binding pockets .
- Docking Workflow :
- Limitations : Docking may overestimate affinity for hydrophobic pockets (e.g., pyridoindole’s methoxy group). Validate with MM-PBSA free-energy calculations .
Case Study : In , docking against ALK (PDB: 2XP2) predicted hydrogen bonds between the tetrazole and Thr 387, but in vitro assays showed weaker inhibition than computational models .
Basic: What chromatographic methods are optimal for separating stereoisomers of this compound?
Answer:
- Chiral HPLC : Use Chiralpak IA/IB columns with n-hexane:isopropanol (90:10) and 0.1% TFA. Adjust flow rate to 1.0 mL/min for baseline separation .
- SFC (Supercritical Fluid Chromatography) : Employ CO₂/ethanol mobile phases for faster resolution of diastereomers .
Advanced: How can researchers reconcile discrepancies between in silico ADMET predictions and experimental pharmacokinetic data?
Answer:
- PAMPA Permeability : If computational models (e.g., SwissADME) predict high permeability but experimental Papp values are low, check for efflux transporter involvement (e.g., P-gp inhibition assays) .
- CYP450 Metabolism : Use human liver microsomes to compare predicted (e.g., StarDrop) vs. observed metabolite profiles. Adjust docking parameters to account for methoxy group demethylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
